Lead chloride oxide

Description

Lead chloride oxide, often referred to as lead oxychloride, is a compound containing lead (Pb), oxygen (O), and chlorine (Cl). It is typically formed during high-temperature reactions involving lead oxide (PbO) and hydrogen chloride (HCl) under simulated hazardous waste incineration conditions . Studies indicate that lead oxychloride exists in two distinct forms depending on temperature:

- Below 590°C: A volatile oxychloride phase with high lead dichloride (PbCl₂) activity forms, facilitating PbCl₂ volatilization.

- Above 590°C: A less volatile oxychloride compound develops, characterized by a thick film with low PbCl₂ activity .

This compound is critical in understanding lead behavior during industrial processes, such as waste incineration, where interactions between PbO and chlorinated compounds occur .

Propriétés

Numéro CAS |

12205-72-0 |

|---|---|

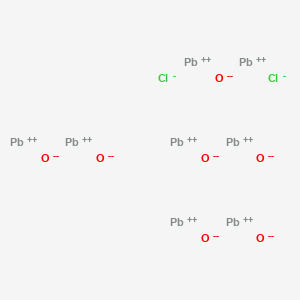

Formule moléculaire |

Cl2O2Pb3 |

Poids moléculaire |

724.5048 |

Origine du produit |

United States |

Méthodes De Préparation

Lead chloride oxide can be synthesized through various methods. One common method involves the reaction of lead(II) oxide with hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Analyse Des Réactions Chimiques

Lead chloride oxide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form lead(IV) oxide.

Reduction: It can be reduced to lead metal under certain conditions.

Substitution: this compound can react with other halides to form different lead halide compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Lead chloride oxide has various applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of other lead compounds.

Biology: It is studied for its potential effects on biological systems, particularly in toxicology research.

Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.

Mécanisme D'action

The mechanism by which lead chloride oxide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, disrupting their normal function. This can lead to toxic effects, particularly in the nervous system. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used .

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

Research Findings and Key Data

- Volatility Dynamics : Lead oxychloride’s volatility decreases above 590°C due to structural changes, reducing PbCl₂ release .

- Oxidizing Capacity : PbO₂ outperforms PbCl₂ and lead oxychloride in redox reactions, enabling its use in sodium hypochlorite generation (e.g., C/PbO₂ electrodes) .

- Environmental Impact : PbCl₂’s solubility in hot water increases lead mobility in aquatic systems, whereas PbO₂’s insolubility limits dispersion .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing lead chloride oxide (PbClO) in laboratory settings?

- Methodological Answer : PbClO synthesis typically involves controlled oxidation-reduction reactions. For example, reacting lead(II) chloride (PbCl₂) with an oxidizing agent such as sodium hypochlorite (NaClO) under alkaline conditions. Key parameters include pH control (8–10), temperature (60–80°C), and stoichiometric ratios to avoid side products like PbO₂ or Pb₃O₄. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity .

Q. How should researchers design experiments to characterize PbClO’s structural and thermal properties?

- Methodological Answer :

- Structural Analysis : Use XRD to determine crystallinity and phase composition. Pair with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., Cl-O bonds).

- Thermal Stability : Conduct TGA in an inert atmosphere (N₂ or Ar) to monitor decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions.

- Reference atomic absorption spectroscopy (AAS) for quantitative metal analysis, as outlined in pharmacopoeia standards for analogous compounds .

Q. What strategies optimize literature searches for PbClO-related studies?

- Methodological Answer : Use multiple keywords and synonyms (e.g., “lead oxychloride,” “PbClO,” “plumbous chloride oxide”) across databases like SciFinder, Web of Science, and PubMed. Filter results by peer-reviewed journals and exclude non-English studies unless translated. Cross-reference citations in foundational papers (e.g., early synthesis protocols) to identify gaps or contradictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for PbClO across studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7–10, 25°C) using high-purity reagents.

- Analytical Consistency : Employ inductively coupled plasma mass spectrometry (ICP-MS) for precise solubility measurements. Compare results with computational models (e.g., density functional theory) to predict solubility trends.

- Document deviations in ionic strength or counterion effects (e.g., nitrate vs. sulfate systems) that may explain discrepancies .

Q. What experimental frameworks are effective for studying PbClO’s redox behavior in environmental systems?

- Methodological Answer :

- Redox Titrations : Use potassium permanganate (KMnO₄) or cerium(IV) sulfate as titrants to quantify PbClO’s oxidation states.

- Environmental Simulation : Design batch reactors mimicking soil/water matrices to study PbClO’s interaction with organic matter (e.g., humic acid). Monitor redox potential (Eh) and pH dynamically.

- Reference oxidizing agents and their reaction pathways (e.g., Cl₂ → Cl⁻) to contextualize PbClO’s stability .

Q. How can computational modeling improve the design of PbClO-based materials for energy storage?

- Methodological Answer :

- DFT Simulations : Model PbClO’s electronic structure to predict conductivity and bandgap properties. Compare with experimental UV-Vis spectra.

- Molecular Dynamics (MD) : Simulate ion diffusion pathways in PbClO lattices to optimize its use in battery electrodes.

- Validate models with operando XRD or Raman spectroscopy during charge/discharge cycles .

Data Contradiction Analysis

Q. Why do XRD patterns of PbClO vary significantly between hydrothermal and solid-state synthesis methods?

- Methodological Answer :

- Synthesis-Dependent Polymorphism : Hydrothermal methods often yield hydrated phases (e.g., PbClO·nH₂O) due to aqueous conditions, while solid-state reactions favor anhydrous forms.

- Refinement Protocols : Use Rietveld refinement to account for peak broadening or preferred orientation effects. Pair with scanning electron microscopy (SEM) to correlate crystallite size/morphology with XRD data .

Methodological Tables

| Key Parameter | Optimal Range | Analytical Tool | Reference |

|---|---|---|---|

| Synthesis pH | 8–10 | pH meter | |

| Thermal Decomposition | 200–300°C | TGA/DSC | |

| Solubility in H₂O | 0.05–0.1 g/L (25°C) | ICP-MS | |

| Redox Potential (Eh) | +0.5 to +1.2 V (vs. SHE) | Potentiostat |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.